N,N-Dimethylformamide diisopropyl acetal
Overview
Description
N,N-Dimethylformamide diisopropyl acetal: is an organic compound with the molecular formula C9H21NO2 . It is a colorless to pale yellow liquid that is soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This compound is primarily used as a reagent in organic synthesis, particularly for the protection of aldehyde and ketone functional groups .
Mechanism of Action
Mode of Action
The mode of action of N,N-Dimethylformamide diisopropyl acetal is not well-studied. It’s important to note that the compound’s mode of action would depend on its application. For instance, in the quantification of certain substances like cocaine and its metabolite, benzoyl ecgonine, from urine matrix, it may interact with these substances in a specific way .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide diisopropyl acetal can be synthesized through the condensation of N,N-dimethylformamide with isopropanol in the presence of an acid catalyst . The reaction typically occurs at low temperatures to prevent the decomposition of the reactants and products. The general reaction is as follows:
N,N-dimethylformamide+2isopropanolacid catalystN,N-dimethylformamide diisopropyl acetal+water
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylformamide diisopropyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to N,N-dimethylformamide and isopropanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: N,N-dimethylformamide and isopropanol.
Substitution: Various substituted N,N-dimethylformamide derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylformamide diisopropyl acetal is used in various scientific research applications, including:
Organic Synthesis: It is used as a protecting group for aldehydes and ketones, allowing selective reactions on other functional groups.
Analytical Chemistry: It has been used in the quantification of cocaine and its metabolite, benzoyl ecgonine, from urine samples.
Pharmaceutical Research: It is employed in the synthesis of complex organic molecules and intermediates for drug development.
Comparison with Similar Compounds
N,N-Dimethylformamide dimethyl acetal: Similar in structure but with methyl groups instead of isopropyl groups.
N,N-Dimethylformamide dineopentyl acetal: Contains neopentyl groups instead of isopropyl groups.
Uniqueness: N,N-Dimethylformamide diisopropyl acetal is unique due to its specific use in protecting aldehyde and ketone groups while being easily removable under mild conditions. Its isopropyl groups provide steric hindrance, making it more selective in certain reactions compared to its dimethyl and dineopentyl counterparts .
Properties
IUPAC Name |
N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZATXWQMOVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(N(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171701 | |
Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18503-89-4 | |
Record name | N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18503-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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